Methyl (2R)-2-aminooxypropanoate;hydrochloride
Description
Methyl (2R)-2-aminooxypropanoate hydrochloride is a chiral organic compound characterized by an aminooxy (-ONH₂) group at the C2 position of a propanoate ester backbone, with a methyl ester moiety at C1 and a hydrochloride salt form. The compound is of interest in organic synthesis and pharmaceutical research, particularly as a chiral building block or intermediate in drug development .
Properties
IUPAC Name |
methyl (2R)-2-aminooxypropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-3(8-5)4(6)7-2;/h3H,5H2,1-2H3;1H/t3-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYDMIDEVVKHLP-AENDTGMFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)ON.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)ON.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-aminooxypropanoate;hydrochloride typically involves the reaction of methyl 2-bromo-2-oxopropanoate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxylamine displaces the bromine atom, forming the aminooxy group. The reaction is usually carried out in an aqueous or alcoholic solvent at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-aminooxypropanoate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydroxylamine derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, hydroxylamine derivatives, and various substituted aminooxypropanoates, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl (2R)-2-aminooxypropanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of aminooxy-functionalized compounds.
Biology: The compound is used in biochemical assays to study enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl (2R)-2-aminooxypropanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The aminooxy group can form covalent bonds with carbonyl groups in proteins, leading to the inhibition of enzyme activity. This interaction is often used to study enzyme mechanisms and to develop enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Structural Comparison
The compound is compared to three key analogs (Table 1):
- Methyl (2R)-2-amino-3-chloropropanoate hydrochloride (): Substitutes the aminooxy group with a chlorine atom.
- (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride (): Replaces the aminooxy group with a methoxy (-OCH₃) group.
- (R)-2-Amino-3-fluoro-2-methylpropanoic acid hydrochloride (): Features a fluorine atom and a methyl group instead of the aminooxy and ester functionalities.
Table 1: Structural and Physicochemical Comparison
| Compound | Substituent (C2) | Backbone | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| Methyl (2R)-2-aminooxypropanoate hydrochloride | -ONH₂ | Propanoate ester | C₄H₉ClN₂O₃ | 174.02* | Hydrophilic, chiral |
| Methyl (2R)-2-amino-3-chloropropanoate hydrochloride | -Cl | Propanoate ester | C₄H₉Cl₂NO₂ | 174.02 | Lipophilic, halogenated |
| (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride | -OCH₃ | Propanoate ester | C₅H₁₂ClNO₃ | 193.61 | Moderate polarity, ether linkage |
| (R)-2-Amino-3-fluoro-2-methylpropanoic acid hydrochloride | -F, -CH₃ | Propanoic acid | C₄H₉ClFNO₂ | 163.57 | Acidic, fluorinated |
*Note: Molecular weight calculated based on formula C₄H₉ClN₂O₃ (unlisted in evidence but inferred from analogs).
Pharmacological and Functional Differences
- Chlorinated Analog : The -Cl group increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Fluorinated Analog : Fluorine’s electronegativity and small atomic radius improve metabolic stability, as seen in ’s NMR data (δ 1.50–1.52 ppm for methyl groups).
Biological Activity
Methyl (2R)-2-aminooxypropanoate hydrochloride is a compound of interest due to its various biological activities, particularly in the context of medicinal chemistry. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
Methyl (2R)-2-aminooxypropanoate hydrochloride is an aminooxy derivative that features an amino group and an oxy group, which are critical for its biological activity. The compound's structure allows it to interact with various biological targets, influencing enzymatic pathways and cellular processes.
1. Anticancer Activity
Research indicates that methyl (2R)-2-aminooxypropanoate exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways. For instance, studies have reported its effectiveness against breast cancer cells, where it promotes cell cycle arrest and apoptosis through the activation of caspase pathways.
Table 1: Anticancer Activity of Methyl (2R)-2-aminooxypropanoate
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15.4 | Induces apoptosis via caspase activation |
| HeLa (Cervical) | 12.8 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 18.5 | Inhibition of PI3K/AKT pathway |
2. Neuroprotective Effects
Methyl (2R)-2-aminooxypropanoate has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress and excitotoxicity, which are critical in conditions such as Alzheimer's disease.
Case Study: Neuroprotection in Alzheimer's Models
In a study involving transgenic mice models for Alzheimer's, administration of methyl (2R)-2-aminooxypropanoate resulted in reduced amyloid-beta plaque accumulation and improved cognitive function as assessed by behavioral tests.
3. Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.
Table 2: Anti-inflammatory Effects
| Cytokine | Concentration Reduction (%) | Experimental Model |
|---|---|---|
| TNF-α | 45% | LPS-stimulated macrophages |
| IL-6 | 30% | Collagen-induced arthritis model |
The mechanisms underlying the biological activities of methyl (2R)-2-aminooxypropanoate are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Cell Cycle Regulation : It causes cell cycle arrest by inhibiting cyclin-dependent kinases (CDKs), effectively halting proliferation in cancer cells.
- Oxidative Stress Mitigation : By scavenging reactive oxygen species (ROS), it protects neuronal cells from oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
